5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole
Description
Evolution of Trifluoromethyl-Substituted Heterocycles in Drug Discovery
The trifluoromethyl (-CF~3~) group emerged as a critical pharmacophore following seminal work by Frédéric Swarts in 1892, who demonstrated its synthesis via antimony fluoride-mediated reactions. By the mid-20th century, pharmaceutical researchers recognized its unique ability to enhance metabolic stability through increased oxidative resistance and C–F bond strength. For example, fluoxetine (1986) leveraged a -CF~3~ group to achieve prolonged serotonin reuptake inhibition, while sitagliptin (2006) utilized this motif to improve dipeptidyl peptidase-4 binding affinity.
A comparative analysis of -CF~3~-containing drugs reveals consistent improvements in membrane permeability and target selectivity (Table 1). The electronegative nature of fluorine atoms induces dipole interactions with hydrophobic enzyme pockets, while the group’s steric bulk prevents unwanted metabolic oxidation. Modern techniques such as photoredox catalysis now enable enantioselective α-trifluoromethylation of aldehydes, expanding access to chiral intermediates for complex molecules like 5-chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole.
Table 1: Therapeutic Applications of Representative Trifluoromethylated Drugs
| Drug Name | Therapeutic Class | Year Approved | Key Functional Role of -CF~3~ |
|---|---|---|---|
| Fluoxetine | Antidepressant | 1986 | Enhances serotonin receptor residence time |
| Sitagliptin | Antidiabetic | 2006 | Improves DPP-4 binding selectivity |
| Efavirenz | Antiviral | 1998 | Stabilizes interactions with HIV reverse transcriptase |
| Celecoxib | NSAID | 1998 | Reduces cyclooxygenase-2 metabolism |
Role of Chloro-Thiadiazole Scaffolds in Bioactive Molecule Design
The 1,2,4-thiadiazole nucleus gained prominence in the 2000s as a covalent warhead for cysteine-targeting inhibitors. X-ray crystallographic studies demonstrated that the N–S bond in thiadiazoles reacts with cysteine thiols to form disulfide adducts, irreversibly inhibiting enzymes like H+/K+ ATPase and transglutaminase. Chlorination at the 5-position amplifies this reactivity by increasing the scaffold’s electrophilicity, as seen in this compound.
Structure-activity relationship (SAR) studies highlight the chloro group’s dual role:
- Electron-Withdrawing Effects : The -Cl substituent polarizes the thiadiazole ring, facilitating nucleophilic attack by cysteine residues.
- Steric Optimization : Chlorine’s moderate size balances target accessibility and binding pocket occupancy, avoiding the steric hindrance observed with bulkier substituents.
Table 2: Biological Activity of Chloro-Thiadiazole Derivatives vs. Analogues
| Compound Class | Target Enzyme | IC~50~ (µM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-1,2,4-thiadiazole | H+/K+ ATPase | 0.12 | Covalent cysteine modification |
| 5-Methyl-1,2,4-thiadiazole | Cathepsin B | 4.7 | Competitive inhibition |
| 5-Nitro-1,2,4-thiadiazole | Transglutaminase | 1.8 | Allosteric modulation |
Recent advances in solvent-free synthesis and microwave-assisted cyclization have improved yields of chloro-thiadiazole derivatives by 30–40%, enabling large-scale production of candidates like this compound. Hybridization with trifluoromethylbenzyl groups further enhances blood-brain barrier penetration, as demonstrated in preclinical models of neurological targets.
Properties
IUPAC Name |
5-chloro-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2S/c11-9-15-8(16-17-9)5-6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFHFVLWQCAYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501169973 | |
| Record name | 5-Chloro-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501169973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221346-00-4 | |
| Record name | 5-Chloro-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221346-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501169973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thiocarbonyl compound, followed by chlorination and subsequent introduction of the trifluoromethylphenylmethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of bases or catalysts to facilitate the exchange of the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole Structure: Retains the 5-chloro substituent but replaces the trifluoromethylbenzyl group with a methylsulfanyl (-SCH₃) group at position 3. This compound is listed in commercial catalogs for pharmaceutical intermediate synthesis .
5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole
- Structure : Substitutes the 3-CF₃-phenyl group with a 4-methoxyphenylmethyl group.
- Properties : The methoxy group (-OCH₃) introduces electron-donating effects, which may alter binding affinity in biological targets compared to the CF₃ analog. This compound has been synthesized for antimicrobial studies (Purity: 95%, CAS: 1029718-72-6) .
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one Structure: Replaces chlorine with an amino group (-NH₂) and introduces a tetrahydrofuran ring at position 2. Properties: The amino group enhances solubility, while the tetrahydrofuran moiety may improve CNS penetration. Synthesized via reflux with dihydrofuran (Yield: 20–72%) .
Bioactivity Comparisons
- Antiviral Activity: Compounds like 1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea () show moderate activity against HIV-1 (IC₅₀ ~5 µM), attributed to the synergistic effects of the CF₃ group and thiadiazole core .
- Analgesic Activity : Triazolo-thiadiazole derivatives (e.g., 6-(3-chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) exhibit potent activity in hot-plate models, suggesting halogen substituents (Cl, F) enhance receptor binding .
Heterocyclic Variants with Different Cores
1,2,4-Oxadiazole Analogs
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Structure: Replaces the sulfur atom in the thiadiazole core with oxygen. This compound is used as a building block in agrochemicals (Purity: ≥95%) .
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Tetrazole Derivatives
- 5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrazole
- Structure : Replaces the thiadiazole core with a tetrazole ring.
- Properties : Tetrazoles are metabolically stable and mimic carboxylic acids in hydrogen bonding. This derivative (CAS: 890095-46-2) has applications in coordination chemistry .
Biological Activity
5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1221346-00-4
- Molecular Formula : C₁₀H₆ClF₃N₂S
- Molecular Weight : 278.68 g/mol
The structure features a thiadiazole ring with a chloro substituent and a trifluoromethylphenylmethyl group, which enhances its stability and biological activity compared to other derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular processes, particularly those related to cancer cell proliferation. The presence of the trifluoromethyl group is significant as it can increase the lipophilicity of the compound, potentially enhancing its bioavailability and efficacy in biological systems .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar structures could achieve IC50 values in the low micromolar range against human cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Similar Thiadiazole Derivative | 1.98 ± 1.22 | U251 (glioblastoma) |
| Another Thiadiazole Compound | 1.61 ± 1.92 | WM793 (melanoma) |
Antimicrobial Activity
The compound also shows potential antimicrobial properties against various pathogens. Its mechanism might involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within microbial cells .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The thiadiazole moiety is known for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiadiazole derivatives:
- Anticancer Activity : In vitro studies have reported that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative similar to this compound was effective against resistant strains of Mycobacterium tuberculosis, showcasing its potential beyond oncology .
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and metabolism characteristics, suggesting that modifications like trifluoromethyl substitutions can enhance drug-like properties .
Q & A
Q. What synthetic routes are commonly used to prepare 5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole?
The synthesis typically involves multi-step protocols. Key intermediates like 3-(trifluoromethyl)benzyl chloride are reacted with thiadiazole precursors under controlled conditions. For example, describes a method using 3-methyl-5-(trifluoromethyl)-1H-pyrazole and thiazole derivatives, with reaction steps optimized for temperature and solvent polarity. Alkaline conditions (e.g., sodium hydroxide) are often employed to facilitate nucleophilic substitution at the thiadiazole core . Post-synthesis purification via recrystallization or column chromatography ensures product integrity .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
Structural validation relies on:
- Elemental Analysis : Confirms empirical formula and purity (e.g., C, H, N, S content) .
- IR Spectroscopy : Identifies functional groups (e.g., C-Cl at ~600 cm⁻¹, CF₃ stretch at ~1150 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and trifluoromethyl groups (δ ~120–125 ppm for ¹³C) .
- Chromatography (TLC/HPLC) : Verifies homogeneity and absence of byproducts .
Q. What are the primary physicochemical properties of this compound?
Key properties include:
- Solubility : Poor in water but soluble in DMSO or DMF, necessitating salt formation (e.g., sodium/potassium salts) for biological assays .
- Thermal Stability : Decomposition points >200°C, confirmed via DSC .
- LogP : Estimated ~3.5 (via computational modeling), indicating moderate lipophilicity due to the trifluoromethyl group .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
- Temperature Control : Stepwise heating (50–80°C) minimizes side reactions like thiadiazole ring degradation .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) maximizes recovery .
Q. What strategies resolve contradictions in reported pharmacological activities?
Discrepancies in bioactivity data (e.g., antimicrobial vs. analgesic efficacy) often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, hot-plate tests for analgesics) .
- Structural Modifications : Halogen positioning (e.g., para vs. meta trifluoromethyl) alters receptor binding; computational docking studies (e.g., AutoDock Vina) can predict SAR .
- Metabolic Stability : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
The -CF₃ group:
- Enhances lipophilicity , improving blood-brain barrier penetration (critical for CNS-targeted agents) .
- Reduces metabolic oxidation due to strong electron-withdrawing effects, prolonging half-life .
- Modulates protein binding : Fluorine interactions with albumin can affect free drug concentrations .
Q. What computational methods predict the compound’s biological targets?
Advanced approaches include:
- Molecular Docking : Simulate interactions with enzymes (e.g., COX-2, CYP450) using PDB structures .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity .
- MD Simulations : Assess binding stability over time (e.g., GROMACS for >100 ns trajectories) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
